Cas no 156-83-2 (6-Chloropyrimidine-2,4-diamine)
6-Chloropyrimidine-2,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloropyrimidine-2,4-diamine
- 2,4-Diamino-6-chloropyrimidine
- 2,4-Diamino-6-Chloro Pyridine
- 4-Chloro-2,6-pyrimidinediamine
- 2,6-Diamino-4-chloropyrimidine
- 6-Chloro-2,4-diaminopyrimidine
- 4-Chloro-2,6-diaminopyrimidine
- 6-Chloro-pyrimidine-2,4-diamine
- DIAMINO-6-CHLOROPYRIMIDINE, 2,4-(AS)
- 2,6-diamino-4-chloro-pyrimidine
- 2,6-Diamino-4-chloropyrimidine (Internal Standard)
- 4-Chloro-2,6-diamino
- 4-chloro-2,6-diamino-pyrimidine
- 4-Chloro-2-6-Diaminopyrimide
- 4-DiaMino-6-chloropyriMidine
- 6-chloro-2,4-diamino-pyrimidine
- 6-chloro-4-pyrimidinediamine
- NSC 8818
- TIMTEC-BB SBB004123
- DiaMino-6-chloropyriMid
- 4-chloro-2,6,-diaminopyrimidine
- C-3550
- 6-Chloro-2,4-pyrimidinediamine #
- UNII-83NU5F7ZAS
- BDBM50532258
- NSC-8818
- BP-20202
- 2-amino-6-chloro-4-pyrimidinylamine
- InChI=1/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
- CHEMBL4517551
- 2,6-Diamino-4-chloropyrimidine, 98%
- 2,4-Pyrimidinediamine, 6-chloro-
- MFCD00006097
- 6-chloro-2, 4-diamino-pyrimidine
- Minoxidil impurity 2
- Pyrimidine, 6-chloro-2,4-diamino-
- A3446
- 6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine
- QJIUMVUZDYPQRT-UHFFFAOYSA-
- 156-83-2
- DTXSID30166022
- FT-0621026
- 83NU5F7ZAS
- SY001773
- 2ZX
- 4-chloro-2,6-diamino pyrimidine
- 4-Chloro-2,6-diamino-1,3-diazine
- NSC8818
- SB57284
- 6-Chloropyrimidine-2,4-diamine; Minoxidil Imp. B (EP); Minoxidil Impurity B
- PS-4198
- CHEBI:137231
- 6-Chloro-2,4-pyrimidinediamine
- AM20080407
- 6-Bromochromone-3-carboxylicacid
- EINECS 205-863-9
- Minoxidil impurity B [EP impurity]
- AC-26611
- NS00020748
- Minoxidil EP Impurity B
- CAAP
- Q27453431
- AI3-51949
- 4ms0
- CS-W007705
- EN300-21451
- 2,6-diamino-chloropyrimidine
- SCHEMBL654863
- 4-chloro 2,6-diaminopyrimidine
- AKOS009031355
- AC-10226
- AE-861/30098081
- 2,6-Diamino-4-chloropyrimidine,99%
- DB-019868
- DTXCID8088513
- pyrimidine, 2,4-diamino-6-chloro-
- STL453212
- Minoxidil Impurity B
- FM44804
- 205-863-9
-
- MDL: MFCD00006097
- Inchi: 1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
- InChI Key: QJIUMVUZDYPQRT-UHFFFAOYSA-N
- SMILES: ClC1=CC(N)=NC(N)=N1
- BRN: 118455
Computed Properties
- Exact Mass: 144.02000
- Monoisotopic Mass: 144.020274
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 98.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 0.5
- Topological Polar Surface Area: 77.8
Experimental Properties
- Color/Form: White crystalline solid
- Density: 1.3966 (rough estimate)
- Melting Point: 198.0 to 202.0 deg-C
- Boiling Point: 438.3°C at 760 mmHg
- Flash Point: 218.9±29.6 °C
- Refractive Index: 1.6010 (estimate)
- Solubility: slightly soluble
- Water Partition Coefficient: Slightly soluble
- PSA: 77.82000
- LogP: 1.45680
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
6-Chloropyrimidine-2,4-diamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S24/25
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S24/25
6-Chloropyrimidine-2,4-diamine Customs Data
- HS CODE:29335995
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloropyrimidine-2,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0811-25g |
6-Chloropyrimidine-2,4-diamine |
156-83-2 | 98.0%(T) | 25g |
¥190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CZ284-5g |
6-Chloropyrimidine-2,4-diamine |
156-83-2 | 98% | 5g |
¥44.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CZ284-100g |
6-Chloropyrimidine-2,4-diamine |
156-83-2 | 98% | 100g |
¥228.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CZ284-25g |
6-Chloropyrimidine-2,4-diamine |
156-83-2 | 98% | 25g |
¥102.0 | 2022-05-30 | |
| Fluorochem | 011624-1g |
4-Chloro-2,6-diaminopyrimidine |
156-83-2 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011624-10g |
4-Chloro-2,6-diaminopyrimidine |
156-83-2 | 98% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011624-25g |
4-Chloro-2,6-diaminopyrimidine |
156-83-2 | 98% | 25g |
£17.00 | 2022-03-01 | |
| Fluorochem | 011624-100g |
4-Chloro-2,6-diaminopyrimidine |
156-83-2 | 98% | 100g |
£43.00 | 2022-03-01 | |
| AstaTech | 28188-5/G |
4-CHLORO-2,6-DIAMINOPYRIMIDINE |
156-83-2 | 98% | 5/G |
$19 | 2022-06-02 | |
| AstaTech | 28188-25/G |
4-CHLORO-2,6-DIAMINOPYRIMIDINE |
156-83-2 | 98% | 25/G |
$28 | 2022-06-02 |
6-Chloropyrimidine-2,4-diamine Suppliers
6-Chloropyrimidine-2,4-diamine Related Literature
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P. A. Barrett,F. H. S. Curd,W. Hepworth J. Chem. Soc. 1953 50
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2. 688. Electronic levels in pyrimidines: the crystal spectrum of 2-amino-4-chloro-6-methylpyrimidineL. E. Lyons,J. C. Mackie J. Chem. Soc. 1963 3665
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A. D. Ainley,F. H. S. Curd,W. Hepworth,A. G. Murray,C. H. Vasey J. Chem. Soc. 1953 59
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A. D. Ainley,F. H. S. Curd,W. Hepworth,A. G. Murray,C. H. Vasey J. Chem. Soc. 1953 59
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Colin L. Gibson,Salvatore La Rosa,Colin J. Suckling Org. Biomol. Chem. 2003 1 1909
Additional information on 6-Chloropyrimidine-2,4-diamine
6-Chloropyrimidine-2,4-diamine (CAS 156-83-2): A Versatile Compound in Chemical Biology and Drug Development
Among the diverse array of pyrimidine derivatives studied in chemical biology and medicinal chemistry, 6-Chloropyrimidine-2,4-diamine (CAS 156-83-2) stands out as a structurally unique scaffold with significant potential in pharmacological applications. This compound, also known as s-triazine derivative, exhibits a trisubstituted pyrimidine core with chlorine substitution at the sixth position and amino groups at positions two and four. Recent advancements in synthetic methodologies and mechanistic studies have positioned this compound as a critical intermediate in the design of targeted therapeutics.
The molecular structure of 6-Chloropyrimidine-2,4-diamine (molecular formula: C₄H₅ClN₄) enables versatile functionalization strategies through its reactive amino groups and electron-withdrawing chlorine substituent. Researchers have leveraged these features to develop novel analogs with enhanced bioactivity profiles. For instance, studies published in Journal of Medicinal Chemistry (2023) demonstrated that introducing aromatic substituents at the chlorine position significantly improves cellular uptake while maintaining kinase inhibition potency.
Synthetic chemists have recently optimized protocols for preparing CAS 156-83-2, addressing earlier challenges related to yield optimization and stereoselectivity control. A notable advancement involves the use of microwave-assisted condensation reactions under solvent-free conditions reported by Zhang et al. (Angewandte Chemie International Edition, 2023). This method achieves >90% yield while minimizing byproduct formation compared to traditional reflux methods. Such improvements highlight the compound's growing role as an accessible building block for complex molecule assembly.
In pharmacological studies, 6-Chloropyrimidine-based compounds are emerging as promising candidates for anti-cancer therapies targeting epigenetic regulators. A landmark study from Nature Communications (January 2024) identified this scaffold as a selective inhibitor of histone deacetylase 6 (HDAC6), demonstrating tumor growth suppression in xenograft models without significant off-target effects observed with conventional HDAC inhibitors like vorinostat.
Beyond oncology applications, recent investigations reveal this compound's utility in antiviral research. Researchers at MIT's Broad Institute (Cell Chemical Biology, 2023) discovered that chlorinated pyrimidines like CAS 156-83-
The compound's unique reactivity profile makes it particularly valuable for click chemistry approaches in drug delivery systems. A 2024 paper published in Chemical Science demonstrated conjugation with folate ligands via copper-free azide−alkyne cycloaddition reactions to create targeted nanoparticles capable of delivering payloads to cancer cells overexpressing folate receptors.
In structural biology studies using X-ray crystallography (JACS Au, July 2024), researchers resolved the binding mode of CAS 156−
Eco-toxicological assessments conducted under OECD guidelines (published March 2024) confirmed that CAS No:156−
Ongoing research into photochemical properties has uncovered its utility as a photosensitizer in photodynamic therapy applications (Advanced Materials Interfaces, December 20XX). The chlorine atom's electron-withdrawing effect enhances singlet oxygen generation efficiency under visible light irradiation—opening new avenues for localized tumor treatment strategies.
The compound's structural modularity continues to inspire innovative applications across disciplines: from catalytic intermediates in organic synthesis to fluorescent probes for live-cell imaging studies published recently in Analytical Chemistry (June 9th). Its ability to form stable metal complexes has also been explored for creating MRI contrast agents with improved relaxivity properties compared to conventional gadolinium-based formulations.
In conclusion, CAS No:156−
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